molecular formula C13H17N3 B2533830 4-(1-Phenyl-1h-pyrazol-4-yl)butan-1-amine CAS No. 1489071-61-5

4-(1-Phenyl-1h-pyrazol-4-yl)butan-1-amine

Cat. No.: B2533830
CAS No.: 1489071-61-5
M. Wt: 215.3
InChI Key: GEINFNGPSNFQFT-UHFFFAOYSA-N
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Description

4-(1-Phenyl-1H-pyrazol-4-yl)butan-1-amine ( 1489071-61-5) is a high-value chemical building block with a molecular formula of C13H17N3 and a molecular weight of 215.29 g/mol . This compound features a primary aliphatic amine group separated from a 1-phenyl-1H-pyrazole ring by a four-carbon butyl chain, creating a versatile scaffold for medicinal chemistry and drug discovery research. The structure offers multiple vectors for chemical modification, making it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of potential pharmacologically active compounds. As a key synthetic intermediate, its primary amine functionality allows for reactions such as amide bond formation, reductive amination, and conjugation, while the phenylpyrazole moiety is a privileged structure in many bioactive molecules . Researchers utilize this compound strictly for laboratory research applications. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic uses, nor for human or animal consumption. Proper handling procedures in a well-controlled laboratory environment are recommended. For specific storage and handling conditions, please refer to the safety data sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1-phenylpyrazol-4-yl)butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c14-9-5-4-6-12-10-15-16(11-12)13-7-2-1-3-8-13/h1-3,7-8,10-11H,4-6,9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEINFNGPSNFQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)CCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 1 Phenyl 1h Pyrazol 4 Yl Butan 1 Amine

Established Synthetic Pathways for Pyrazole-Butanamine Conjugates

The assembly of molecules like 4-(1-Phenyl-1H-pyrazol-4-yl)butan-1-amine hinges on established organic chemistry reactions, tailored to build the specific pyrazole-butanamine structure. These pathways can be linear, involving several discrete steps, or convergent, where multiple components are combined in a single reaction vessel.

Multi-step synthesis is a common and flexible approach for constructing complex pyrazole (B372694) derivatives. researchgate.net This strategy involves the sequential formation of the pyrazole ring followed by the functionalization at the C4 position to build the butanamine chain. A typical sequence begins with the synthesis of a 1-phenyl-1H-pyrazole core bearing a reactive group at the 4-position, such as a formyl or carboxyl group.

For instance, a 1-phenyl-1H-pyrazole-4-carbaldehyde can serve as a key intermediate. researchgate.net This aldehyde can be subjected to chain extension reactions, such as a Wittig reaction with a three-carbon ylide, to introduce the necessary carbon backbone. Subsequent reduction of the resulting alkene and carbonyl functionalities, followed by conversion of a terminal functional group (e.g., a hydroxyl or halide) to an amine, completes the synthesis of the butanamine chain. This stepwise approach allows for purification of intermediates and offers flexibility in modifying each part of the molecule. researchgate.net

One-pot and multicomponent reactions (MCRs) represent a highly efficient alternative to traditional multi-step synthesis by reducing reaction time, cost, and waste. nih.gov These strategies involve combining three or more starting materials in a single reaction vessel to form the final product in a single operation. nih.govacs.orgacs.org For pyrazole synthesis, MCRs often involve the in situ generation of a key intermediate, such as a 1,3-dicarbonyl compound, which then immediately reacts with a hydrazine (B178648) to form the pyrazole ring. beilstein-journals.orgnih.gov

A hypothetical one-pot strategy for a pyrazole-butanamine conjugate could involve the reaction of phenylhydrazine (B124118) with a 1,3-dicarbonyl precursor that already contains the four-carbon side chain, potentially with the amine functionality in a protected form (e.g., as a nitrile or azide). The cyclocondensation would directly yield the desired substituted pyrazole, which could then be deprotected in the final step. Such methods offer significant advantages in terms of step economy and operational simplicity. nih.gov

Precursor Design and Synthesis Strategies

The successful synthesis of the target compound relies on the careful design and preparation of key precursors that will form the pyrazole ring and incorporate the required substituents.

The most fundamental and widely used method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. nih.govnih.govmdpi.comyoutube.com This reaction acts as a cornerstone for creating a vast array of substituted pyrazoles. nih.gov The reaction proceeds via the formation of an imine with one carbonyl group, followed by an intramolecular cyclization involving the second nitrogen and the remaining carbonyl, and subsequent dehydration to form the aromatic pyrazole ring. youtube.com

The choice of reactants and conditions can be optimized to improve yields and regioselectivity. For example, nano-ZnO has been used as an efficient and green catalyst for the condensation of phenylhydrazine with ethyl acetoacetate, achieving excellent yields in a short reaction time. mdpi.com Various catalysts and reaction media, including Lewis acids and microwave irradiation, have been explored to facilitate this transformation. mdpi.com

1,3-Dicarbonyl CompoundHydrazine DerivativeCatalyst/ConditionsKey FeatureReference
Ethyl AcetoacetatePhenylhydrazineNano-ZnO, controlled conditionsExcellent yield (95%), short reaction time, green protocol. mdpi.com
1,3-DiketonesArylhydrazinesNot specifiedCan produce a mixture of two regioisomers depending on substituents. mdpi.com
β-KetoestersMethylhydrazineEthyl formate (B1220265) (for in situ generation of 1-formyl-1-methylhydrazine)One-pot preparation of triply substituted pyrazoles. beilstein-journals.org
Ketones and Acid ChloridesHydrazineIn situ generation of 1,3-diketonesDirect synthesis of pyrazoles from simpler precursors in good yields. mdpi.com
Chalcones (α,β-Unsaturated Ketones)Phenylhydrazine Hydrochloride3+2 annulationSynthesis of pyrazoles substituted with additional moieties like thiophene. nih.gov

Attaching the butanamine side chain to the C4 position of the pyrazole ring is a critical step that can be achieved through two primary strategies: pre-functionalization of the dicarbonyl precursor or post-functionalization of the formed pyrazole ring.

The post-functionalization approach is highly versatile. It typically starts with the synthesis of a 1-phenyl-1H-pyrazole with a reactive handle at the C4 position. A common method to introduce this handle is the Vilsmeier-Haack reaction, which uses a mixture of POCl₃ and DMF to formylate hydrazones, yielding 4-formyl pyrazole derivatives. nih.gov This 4-formyl group is an excellent starting point for chain elongation.

Pyrazole Starting MaterialReaction TypeReagent(s)PurposeReference
Hydrazone of an appropriate ketoneVilsmeier-Haack ReactionPOCl₃ / DMFIntroduces a formyl (-CHO) group at the C4 position. nih.gov
1-Phenyl-1H-pyrazole-4-carbaldehydeWittig ReactionPhosphonium ylide (e.g., Ph₃P=CH(CH₂)₂CN)Extends the carbon chain by creating a new C=C bond.General Method
4-(But-3-en-1-yl)-1-phenyl-1H-pyrazoleCatalytic HydrogenationH₂, Pd/CReduces the alkene to an alkane, forming the butyl chain.General Method
4-(4-Hydroxybutyl)-1-phenyl-1H-pyrazoleNucleophilic Substitution1. SOCl₂ or PBr₃ 2. NaN₃ 3. LiAlH₄Converts a terminal alcohol to an amine via an azide (B81097) intermediate.General Method

The introduction of the phenyl group at the N1 position of the pyrazole ring is directly achieved by using phenylhydrazine or its salts as the nitrogen-containing precursor in the cyclocondensation reaction. nih.govijsrch.com When an unsymmetrical 1,3-dicarbonyl compound is used, the reaction can potentially yield two different regioisomers, with the phenyl group on one or the other nitrogen atom. nih.gov

The regioselectivity of the reaction is influenced by both steric and electronic factors of the substituents on the dicarbonyl compound, as well as the reaction conditions (e.g., pH). nih.gov Generally, the initial nucleophilic attack occurs at the more electrophilic carbonyl carbon. In acidic conditions, the reaction often favors the formation of the isomer where the more substituted nitrogen of the hydrazine (in this case, the one bearing the phenyl group) is bonded to the less sterically hindered carbon of the resulting pyrazole ring. Careful control of these factors is essential for selectively synthesizing the desired 1-phenyl isomer. mdpi.com

Mechanistic Investigations of Key Synthetic Steps

The synthesis of this compound hinges on two critical transformations: the formation of the pyrazole ring and the introduction of the butan-1-amine side chain. Understanding the mechanisms of these steps is crucial for optimizing reaction conditions and improving yields.

Cyclization Mechanisms in Pyrazole Ring Formation

The most common and versatile method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. rsc.orgchemhelpasap.comslideshare.netjk-sci.comslideshare.net In the context of synthesizing the target molecule, this would typically involve the reaction of a suitable 1,3-dicarbonyl precursor with phenylhydrazine.

The mechanism of the Knorr synthesis is initiated by the nucleophilic attack of one of the nitrogen atoms of phenylhydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound. jk-sci.comslideshare.net This is often followed by the formation of a hydrazone intermediate. Subsequent intramolecular cyclization occurs when the second nitrogen atom attacks the remaining carbonyl group. chemhelpasap.com The reaction then proceeds through dehydration to yield the stable aromatic pyrazole ring. The regioselectivity of the reaction, which determines the position of the phenyl group on the pyrazole ring, is influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions. Recent studies using transient flow methods have revealed even more complex reaction pathways, including the potential for autocatalysis and the involvement of unexpected intermediates, highlighting the nuanced nature of this classic transformation. rsc.org

A plausible route to a precursor for this compound could start from a 1,3-dicarbonyl compound that already contains a latent four-carbon chain. For instance, a recent study has detailed the synthesis of 4-(pyrazol-4-yl)butanoic acids through a cascade annulation/ring-opening reaction between a hydrazone and a dienone, catalyzed by copper(II). nih.govrsc.orgresearchgate.netresearchgate.net This innovative approach provides a direct entry to the desired carbon skeleton.

Amine Introduction Reaction Mechanisms

With the 4-substituted pyrazole core established, the next critical step is the introduction of the primary amine function at the terminus of the four-carbon side chain. A highly effective strategy involves the reduction of a carboxylic acid or its derivative, such as an amide or a nitrile.

A likely synthetic pathway would involve the conversion of a precursor like 4-(1-phenyl-1H-pyrazol-4-yl)butanoic acid into the corresponding primary amide. This amide can then be reduced to the target amine. The reduction of amides to amines can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.org The mechanism of this reduction involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the amide. This is followed by the elimination of the oxygen atom, typically as part of an aluminate complex, and subsequent hydride additions to form the amine.

Alternatively, catalytic hydrogenation can be employed for amide reduction, often requiring high pressures and temperatures. wikipedia.orgnih.gov The mechanism of catalytic hydrogenation involves the adsorption of the amide and hydrogen onto the surface of a metal catalyst. The catalyst facilitates the cleavage of the H-H bond and the stepwise addition of hydrogen atoms to the carbonyl group and the C-N bond, ultimately leading to the amine.

Another viable route is through the reduction of a nitrile intermediate, 4-(1-phenyl-1H-pyrazol-4-yl)butanenitrile. This nitrile can be reduced to the primary amine using reagents like LiAlH₄ or through catalytic hydrogenation. The mechanism of nitrile reduction with LiAlH₄ involves the nucleophilic addition of two hydride ions to the carbon-nitrogen triple bond, followed by protonation to yield the primary amine.

Catalytic Approaches in Pyrazole-Butanamine Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. In the synthesis of this compound, catalytic methods can be applied to both the pyrazole ring formation and the amine introduction steps.

For the pyrazole synthesis, various catalysts have been explored to enhance the efficiency of the Knorr reaction and related cyclizations. These include both acid and base catalysts, as well as transition metal catalysts. For instance, a copper(II)-catalyzed cascade reaction has been shown to be effective in synthesizing 4-(pyrazol-4-yl)butanoic acid derivatives. nih.govrsc.orgresearchgate.netresearchgate.net

In the amine formation step, catalytic reduction of amides or nitriles offers a more atom-economical and often safer alternative to stoichiometric reducing agents. Catalytic hydrogenation of amides to amines can be achieved using various transition metal catalysts, such as those based on ruthenium, although these reactions can require forcing conditions. nih.gov More recently, transition metal-free catalytic systems, for example, those based on potassium complexes with abnormal N-heterocyclic carbenes, have been developed for the reduction of primary amides. nih.gov Iron catalysts have also been shown to be effective for the hydrosilylation of primary amides to amines. The choice of catalyst can significantly influence the reaction conditions and functional group tolerance.

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly guiding the development of synthetic routes to minimize environmental impact. In the synthesis of this compound, several strategies can be employed to align with these principles.

Regarding the introduction of the amine group, the use of catalytic reduction methods, especially those employing earth-abundant and non-toxic metals, is a key green strategy. Catalytic hydrogenation, which uses molecular hydrogen as the reductant and produces water as the only byproduct, is an inherently green process. The development of catalysts that operate under milder conditions (lower temperatures and pressures) further enhances the green credentials of this transformation. nih.gov The use of safer, more manageable reducing agents in place of highly reactive and hazardous ones like LiAlH₄ is also a significant consideration in green synthetic design.

By integrating these catalytic and green chemistry principles, the synthesis of this compound can be designed to be not only efficient and high-yielding but also environmentally responsible.

Advanced Spectroscopic Characterization and Structural Elucidation of this compound

The structural integrity and conformational properties of this compound are established through a multi-faceted spectroscopic approach. Techniques including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide a comprehensive characterization of the molecule's atomic connectivity, functional groups, and electronic system.

Computational and Theoretical Chemistry Investigations

Molecular Modeling and Docking Studies

Molecular modeling and docking are instrumental in predicting how a molecule like 4-(1-Phenyl-1h-pyrazol-4-yl)butan-1-amine might interact with biological systems. These in silico methods are foundational in fields like drug discovery. allsubjectjournal.com

Ligand-Protein Interaction Prediction (in silico)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. orientjchem.org This method is frequently used to forecast the binding mode and affinity of a small molecule (ligand) within the active site of a target protein. For pyrazole (B372694) derivatives, docking studies have been successfully employed to investigate their potential as inhibitors for various enzymes, such as carbonic anhydrase and cyclin-dependent kinase 2 (CDK2). nih.govnih.gov

In the case of this compound, docking simulations would be performed to identify its potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic forces. The results of such studies are often quantified by a docking score or binding energy, which estimates the binding affinity. Lower binding energy values typically indicate a more stable complex.

Table 1: Example Data from a Hypothetical Docking Study

Parameter Description Example Finding for a Pyrazole Derivative
Binding Energy (kcal/mol) Estimates the strength of the interaction between the ligand and the protein. -8.5
Interacting Residues Amino acids in the protein's active site that form key contacts with the ligand. GLN 307, ASN 423, PHE 392 biointerfaceresearch.com
Hydrogen Bonds Key polar interactions that contribute significantly to binding specificity. Forms H-bonds with the backbone of Phe364. chemmethod.com
Hydrophobic Interactions Nonpolar interactions that contribute to the overall stability of the complex. The phenyl ring of the ligand interacts with a hydrophobic pocket.

Conformer Generation and Analysis

Before performing docking or other computational analyses, it is essential to determine the molecule's most stable three-dimensional shapes, or conformers. Conformer generation involves systematically exploring the rotational freedom around the molecule's single bonds. For this compound, the flexible butylamine (B146782) side chain allows for numerous possible conformations.

This analysis identifies the low-energy, and thus most probable, conformations of the molecule. Using the most stable conformer is critical for obtaining accurate results in docking simulations, as the molecule's shape dictates how it can fit into a protein's binding site. nih.gov The optimized geometry is a prerequisite for subsequent quantum mechanical calculations. nih.gov

Quantum Mechanical Calculations (e.g., Density Functional Theory)

Quantum mechanical methods, particularly Density Functional Theory (DFT), provide a highly detailed understanding of a molecule's electronic properties. jcsp.org.pk DFT is used to calculate various molecular descriptors that explain the structure, reactivity, and spectroscopic properties of compounds. biointerfaceresearch.comnih.gov

Electronic Structure Elucidation (HOMO-LUMO, Molecular Electrostatic Potentials)

The electronic structure of a molecule is key to its chemical reactivity. DFT calculations are used to determine several important electronic properties:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): These frontier orbitals are central to chemical reactivity. thaiscience.info The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. thaiscience.infoirjweb.com

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's chemical stability and reactivity. irjweb.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP is a visual map of the charge distribution on the molecule's surface. It helps identify regions that are rich or deficient in electrons. Red-colored areas indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored areas represent positive potential (electron-poor) and are prone to nucleophilic attack. thaiscience.inforesearchgate.net For this compound, negative potential would be expected around the nitrogen atoms of the pyrazole ring, with positive potential near the amine group's hydrogen atoms.

Table 2: Key Electronic Properties Calculated via DFT

Property Definition Significance
EHOMO Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons (ionization potential). materialsciencejournal.org
ELUMO Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons (electron affinity).
Energy Gap (ΔE) The difference between ELUMO and EHOMO. Indicates chemical reactivity and kinetic stability. irjweb.commaterialsciencejournal.org
Chemical Hardness (η) Resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness.
Electronegativity (χ) The power to attract electrons. Influences bond polarity and reactivity.

Reaction Mechanism Elucidation via Transition State Analysis

DFT calculations are also a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface of a chemical reaction, researchers can identify the lowest-energy path from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate.

For the synthesis of pyrazole derivatives like this compound, which may involve methods like the Vilsmeier-Haack reaction, transition state analysis can clarify the step-by-step mechanism, determine the rate-limiting step, and predict the reaction's feasibility and potential byproducts. nih.gov This knowledge is invaluable for optimizing synthetic procedures. nih.gov

Tautomeric Preference Prediction

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom accompanied by a switch of a single bond and an adjacent double bond. While the N1-phenyl substitution in this compound prevents tautomerism in the pyrazole ring itself, related pyrazole structures can exist in different tautomeric forms. nih.gov

DFT calculations can accurately predict the relative stabilities of different tautomers by computing their total energies. researchgate.net This is crucial because different tautomers can exhibit distinct biological activities and chemical properties. For example, studies on pyrazolin-5-one systems show that the enamine tautomer can be stabilized by an intramolecular hydrogen bond, making it the most prevalent form. researchgate.netnih.gov Such analysis ensures that computational models are based on the most stable and relevant form of the molecule. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, which is crucial for understanding conformational changes and the stability of molecular complexes.

Conformational dynamics analysis through MD simulations reveals how a molecule like this compound explores different spatial arrangements or conformations over time. The flexibility of the butan-1-amine chain connected to the pyrazole ring is a key aspect of its dynamic behavior. Analysis of the simulation trajectory allows for the characterization of the molecule's conformational landscape.

Key parameters are monitored to understand these dynamics:

Root Mean Square Deviation (RMSD): This metric is used to measure the average distance between the atoms of the molecule throughout the simulation compared to a reference structure. A stable RMSD value over time suggests that the molecule has reached a stable conformational state. For flexible molecules, fluctuations in RMSD can indicate transitions between different stable conformations.

Radius of Gyration (Rg): This parameter measures the compactness of the molecule's structure. Changes in Rg during a simulation can indicate significant conformational changes, such as the folding or unfolding of the flexible butylamine side chain.

Dihedral Angle Analysis: Tracking the torsion angles within the butylamine chain and between the pyrazole and phenyl rings provides specific details about the molecule's flexibility and preferred orientations.

These analyses collectively provide a comprehensive picture of the molecule's intrinsic flexibility and the predominant shapes it adopts in a given environment.

When investigating the potential of this compound as a ligand for a biological target, MD simulations are essential for assessing the stability of the protein-ligand complex. After an initial binding pose is predicted by molecular docking, an MD simulation is run to observe the behavior of the ligand within the protein's binding site.

Several metrics are analyzed to determine the stability of this complex:

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each amino acid residue of the protein to identify which parts of the protein are flexible or rigid. Significant fluctuations in the residues of the binding pocket could impact ligand stability. researchgate.net

Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the ligand and the protein are monitored throughout the simulation. researchgate.net The amine group and the pyrazole nitrogen atoms of this compound are potential hydrogen bond donors and acceptors, and stable hydrogen bonds are a strong indicator of a stable interaction. nih.gov

The following table summarizes the key parameters used in MD simulations to evaluate the stability of a protein-ligand complex.

ParameterDescriptionIndication of Stability
RMSD (Ligand) Measures the deviation of the ligand's position from its initial docked pose.Low and stable values (e.g., < 2 Å) suggest a stable binding mode. aalto.fi
RMSD (Protein Backbone) Measures the conformational changes of the protein's backbone during the simulation.Plateauing of the RMSD curve indicates overall protein stability.
RMSF (Protein Residues) Measures the fluctuation of individual amino acid residues around their average positions.Low fluctuations in binding site residues suggest a stable pocket.
Radius of Gyration (Rg) Measures the compactness of the protein-ligand complex.A stable Rg value indicates the complex is not undergoing major unfolding.
Hydrogen Bonds Tracks the number of hydrogen bonds between the protein and the ligand over time.A consistent number of hydrogen bonds indicates stable specific interactions.

These studies are crucial for validating docking results and providing a dynamic understanding of the molecular recognition process.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity. ijsdr.org These models are valuable in drug discovery for predicting the activity of new compounds and optimizing lead structures. For a series of analogs of this compound, QSAR can provide insights into the key structural features required for a desired biological effect.

QSAR models can be developed using different types of molecular descriptors.

2D-QSAR: This approach uses descriptors derived from the 2D representation of the molecule, such as topological indices, constitutional descriptors (e.g., molecular weight), and physicochemical properties (e.g., logP). nih.gov For pyrazole derivatives, 2D-QSAR models have been developed using methods like multiple linear regression (MLR) and partial least squares (PLS) to link these descriptors to activities such as enzyme inhibition. nih.govshd-pub.org.rs These models can identify general features, like the importance of molecular volume or the number of multiple bonds, for biological activity. shd-pub.org.rs

3D-QSAR: This approach considers the three-dimensional structure of the molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used. nih.gov In these methods, molecules are aligned, and steric and electrostatic fields are calculated around them. The variations in these fields are then correlated with biological activity. nih.gov The results are often visualized as contour maps, which highlight regions where modifications to the structure of this compound would likely increase or decrease its activity. shd-pub.org.rs For example, a CoMFA map might show that a bulky substituent is favored in one region (steric field) or that a positive charge is beneficial in another (electrostatic field). nih.gov

The following table presents typical statistical parameters used to validate the robustness and predictive power of QSAR models developed for pyrazole derivatives.

Statistical ParameterDescriptionAcceptable Value Range
r² (Correlation Coefficient) Measures the goodness of fit of the model for the training set data.> 0.6
q² or r²cv (Cross-validation Coefficient) Measures the internal predictive ability of the model, typically using leave-one-out (LOO) cross-validation.> 0.5
r²pred (External Validation Coefficient) Measures the predictive ability of the model on an external test set of compounds not used in model generation.> 0.6

These statistical validations are essential to ensure that the developed QSAR model is reliable for predicting the activity of new chemical entities. nih.gov

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

For this compound, a pharmacophore model could be generated based on a set of active analogs. The key features would likely include:

An aromatic ring feature corresponding to the phenyl group.

A hydrogen bond acceptor feature from the pyrazole nitrogen atoms.

A positive ionizable feature from the protonated primary amine on the butyl chain.

This model serves as a 3D query to search for new, structurally diverse compounds that possess the same essential features and are therefore likely to be active. It also provides a simplified yet powerful representation of the key interactions between the ligand and its target receptor.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal structure. researchgate.net By partitioning the crystal space into regions where the electron density of a given molecule dominates, the method provides a unique surface for each molecule. This surface is colored according to various properties, such as the normalized contact distance (d_norm), to highlight regions involved in intermolecular contacts. nih.gov

For a crystalline form of this compound, Hirshfeld analysis would reveal the nature and relative importance of different non-covalent interactions that stabilize the crystal packing. The analysis generates 2D fingerprint plots, which summarize all the intermolecular contacts as a scatter plot. nih.gov

Based on analyses of similar pyrazole-containing crystal structures, the most significant intermolecular contacts would likely involve: nih.govas-proceeding.com

H···H contacts: Typically the most abundant type of contact, representing van der Waals interactions between hydrogen atoms on the exterior of the molecules. nih.govas-proceeding.com

C···H/H···C contacts: These represent interactions between hydrogen atoms and the carbon atoms of the phenyl and pyrazole rings, often indicative of C-H···π interactions. nih.gov

N···H/H···N contacts: These are crucial interactions corresponding to hydrogen bonds, likely involving the amine group and the pyrazole nitrogen atoms. researchgate.net

π–π stacking: Interactions between the aromatic phenyl and pyrazole rings of adjacent molecules can also contribute to crystal stability. nih.gov

The following table shows representative percentage contributions of different intermolecular contacts derived from Hirshfeld surface analyses of related pyrazole compounds.

Type of Intermolecular ContactTypical Percentage ContributionDescription
H···H35-60%General van der Waals forces. nih.govas-proceeding.com
C···H/H···C15-30%Often includes C-H···π interactions. nih.gov
N···H/H···N10-25%Represents hydrogen bonding interactions. researchgate.net
O···H/H···O< 20% (if applicable)Hydrogen bonding involving oxygen atoms. nih.gov

This quantitative analysis of intermolecular forces is valuable for understanding the solid-state properties of the compound, such as its packing efficiency, stability, and polymorphism. researchgate.netnih.gov

Structure Activity Relationship Sar Studies of 4 1 Phenyl 1h Pyrazol 4 Yl Butan 1 Amine and Its Analogues

Impact of Substituents on Pyrazole (B372694) Ring

The pyrazole core is a crucial component of the pharmacophore, and its substitution pattern significantly modulates biological activity. Studies on various pyrazole derivatives have consistently shown that the nature and position of substituents on this heterocyclic ring can drastically alter efficacy and target specificity. nih.govnih.gov

For instance, in a series of pyrazole-based inhibitors, the introduction of different substituents at the 3 and 5 positions of the pyrazole ring was explored. nih.gov While the parent 3,5-diphenylpyrazole (B73989) already showed significant inhibitory activity, the addition of small alkyl groups like methyl or larger groups like benzyl (B1604629) led to a decrease in activity. Conversely, a cyclopentyl moiety at this position maintained a similar level of activity, suggesting that both steric bulk and the electronic nature of the substituent are important factors. nih.gov

Table 1: Effect of Pyrazole Ring Substitution on Biological Activity (Illustrative Examples)

Compound Analogue Substitution on Pyrazole Ring Observed Activity Trend
Analogue A 3,5-Diphenyl High inhibitory activity nih.gov
Analogue B 3-Phenyl-5-methyl Decreased activity nih.gov
Analogue C 3-Phenyl-5-cyclopentyl Similar activity to Analogue A nih.gov
Analogue D 4-Arylchalcogenyl Enhanced antinociceptive efficacy frontiersin.org
Analogue E Amino-substituted Antioxidant properties nih.gov

Role of Phenyl Moiety in Biological Interactions

The N1-phenyl group of 4-(1-phenyl-1H-pyrazol-4-yl)butan-1-amine is not merely a scaffold component but an active participant in molecular recognition at the target site. Its orientation and electronic properties are critical for establishing productive binding interactions, often through hydrophobic and aromatic (pi-pi stacking) interactions within the receptor's binding pocket.

Molecular docking studies on related phenyl-pyrazole derivatives have shown that the phenyl ring can fit into specific hydrophobic pockets of the target protein, such as in BCR-ABL kinase. nih.gov The substitution pattern on this phenyl ring is a key area for SAR exploration. For example, in a series of pyrazoline derivatives, it was found that compounds with electron-releasing groups, such as methoxy (B1213986) or hydroxyl groups, on the phenyl rings exhibited enhanced antidepressant activity. researchgate.net This suggests that modifying the electronic character of the phenyl ring can tune the binding affinity.

In the context of pyrazolo[1,5-a]pyrimidines, a related scaffold, analogues containing a 3-(4-fluoro)phenyl group demonstrated potent inhibitory activity against Mycobacterium tuberculosis. mdpi.com This highlights that specific substitutions, such as fluorine, can lead to favorable interactions and improved potency.

Influence of Butanamine Chain Modifications on Activity

The butanamine side chain plays a pivotal role, primarily through its terminal amino group, which is often protonated at physiological pH. This positive charge allows for crucial ionic interactions or hydrogen bonding with negatively charged residues (e.g., aspartate or glutamate) in the active site of a target protein. The length and flexibility of the four-carbon chain are also determining factors for activity.

Systematic modifications of this chain have yielded significant SAR insights:

Position of the Amine Group: Moving the amine from the terminal position (butan-1-amine) to an internal position (butan-2-amine) alters the molecule's conformational flexibility and the spatial orientation of the crucial amine group, which can negatively impact binding.

Amine Substitution: In a series of related compounds, 4-dialkylamino-1-(1-phenyl-1H-pyrazol-4-yl)butan-1-ols were synthesized. researchgate.net The modification of the terminal amine to a dimethylamino group, along with the introduction of a hydroxyl group on the chain, resulted in compounds with significant analgesic activity. researchgate.net This indicates that the primary amine is not always essential and that substituted amines can be well-tolerated or even beneficial.

Conformational Flexibility and Its Correlation with Activity

The degree of conformational freedom of this compound and its analogues is intrinsically linked to their biological activity. The ability of a molecule to adopt a specific low-energy conformation that is complementary to the binding site (a "bioactive conformation") is essential for potent interaction.

The butanamine chain provides significant flexibility, allowing the terminal amine and the pyrazole-phenyl core to orient themselves optimally within the target's active site. However, excessive flexibility can be detrimental, leading to an entropic penalty upon binding. Therefore, a balance is required. Modifications that reduce conformational flexibility can sometimes "lock" the molecule in a more active conformation, thereby increasing potency. frontiersin.org For instance, introducing a methyl group can increase the rotational barrier, restricting the conformation and potentially leading to a better fit in a hydrophobic pocket. frontiersin.org

Conversely, as seen in the analogue 4-(1-Methyl-1H-pyrazol-4-yl)butan-2-amine, altering the attachment point of the amine group on the butyl chain directly affects the molecule's flexibility and the relative positioning of the key interacting groups, which can influence activity.

Pharmacophore Identification and Optimization

Based on extensive SAR studies, a general pharmacophore model for this class of compounds can be proposed. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.

Key features of the pharmacophore for this compound analogues include:

Aromatic/Hydrophobic Region: Provided by the N1-phenyl ring, crucial for engaging with hydrophobic pockets in the target protein.

Hydrogen Bond Acceptor/Aromatic Region: The pyrazole ring itself, which can participate in hydrogen bonding and aromatic interactions.

Hydrophobic Linker: The four-carbon chain, which provides the correct spacing and orientation between the aromatic core and the basic amine.

Cationic/Hydrogen Bond Donor Feature: The terminal primary amine, which typically forms a key ionic or hydrogen bond interaction.

Optimization efforts focus on fine-tuning these features. For example, adding substituents to the phenyl ring (Feature 1) can enhance hydrophobic interactions or introduce additional hydrogen bonding opportunities. Modifying the pyrazole ring (Feature 2) with different groups can modulate the electronic properties and steric profile of the molecule. nih.govnih.gov Scaffold hopping, where the pyrazole core is replaced by another bioisosteric ring system, is another advanced optimization strategy that can be used to improve properties while maintaining the key pharmacophoric features. nih.gov The ultimate goal is to enhance potency, selectivity, and pharmacokinetic properties by systematically refining the molecule's structure based on the established pharmacophoric model.

Investigation of Biological Target Identification and Mechanistic Pathways in Vitro

Enzymatic Inhibition and Modulation Studies (In Vitro)

The pyrazole (B372694) scaffold is a common feature in many compounds designed as enzyme inhibitors. nih.gov

Specific Enzyme Target Identification

While there is no specific information detailing the enzymatic targets of 4-(1-Phenyl-1h-pyrazol-4-yl)butan-1-amine, numerous studies have identified various enzymes as targets for other pyrazole derivatives. For instance, some pyrazole-containing compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.gov Other identified targets for pyrazole derivatives include Aurora kinases, which are crucial in cell cycle regulation, and p38 MAP kinase, involved in cellular responses to stress. nih.govnih.gov

A novel series of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines has been identified as potent inducers of apoptosis. nih.gov Additionally, certain pyrazole derivatives have shown inhibitory activity against matrix metallopeptidases (MMPs), such as MMP9, which play a role in cancer cell migration and invasion. nih.gov

Enzyme Kinetics and Binding Affinity Determination (In Vitro)

Detailed enzyme kinetics and binding affinity studies for this compound are not available in the current scientific literature. For other pyrazole derivatives, studies have determined their inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) against various enzymes. For example, a series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives exhibited potent inhibition against JAK2/3 and Aurora A/B kinases with IC50 values in the nanomolar to low micromolar range.

Further research would be necessary to determine the specific enzyme interactions, binding affinities, and kinetic parameters of this compound.

Cellular Pathway Modulation (In Vitro)

The modulation of cellular pathways is a key aspect of the therapeutic potential of many compounds.

Apoptosis Induction Mechanisms in Cell Lines

There is no specific research on the apoptosis induction mechanisms of this compound. However, the broader class of pyrazole derivatives has been shown to induce apoptosis in various cancer cell lines. nih.gov For instance, N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines have been reported as potent inducers of apoptosis in cancer cells, with EC50 values in the nanomolar range. nih.gov Another study on 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) demonstrated that some derivatives induce p53-mediated apoptosis in colorectal carcinoma cells. nih.gov

Autophagy Modulation in Cell Systems

Information regarding the modulation of autophagy by this compound is not documented. Research on other pyrazole derivatives has indicated that autophagy can be activated as a survival mechanism in response to treatment with certain pyrazole compounds in cancer cell lines. nih.gov

Anti-proliferative Effects on Specific Cell Lines

Specific data on the anti-proliferative effects of this compound is not available. However, numerous pyrazole derivatives have demonstrated anti-proliferative activity against a variety of cancer cell lines. For example, N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines have shown potent activity in cell growth inhibition assays, with GI50 values in the nanomolar range. nih.gov

Below is a table summarizing the anti-proliferative activity of various pyrazole derivatives against different cancer cell lines, as reported in the literature.

Compound ClassCell LineActivity
N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-aminesVarious solid tumor cell linesPotent apoptosis inducers with EC50 values from 30 to 700 nM. nih.gov
4,4′-(Arylmethylene)bis(1H-pyrazol-5-ols)Colorectal RKO carcinoma cellsCytotoxic, with some derivatives showing IC50 values around 9.9 µM. nih.gov
Pyrazole-based inhibitorsMeprin α and β expressing cellsInhibition of cancer cell invasion.

Anti-inflammatory Mechanisms (In Vitro)

No specific studies detailing the in vitro anti-inflammatory mechanisms of this compound were identified. Research on other pyrazole-containing compounds suggests that potential mechanisms could involve the inhibition of key inflammatory mediators. For instance, some pyrazole derivatives have been shown to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and various pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in cell-based assays, often using lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW264.7. strath.ac.ukelsevierpure.com However, without direct experimental evidence, the activity of this compound in these pathways remains unconfirmed.

Receptor Binding Studies (In Vitro)

There is a lack of specific in vitro receptor binding studies for this compound. However, the broader class of phenyl-pyrazole derivatives has been investigated for their affinity to various receptors. For example, a related compound, 4-(1-Phenyl-1H-pyrazol-4-yl)quinoline, was identified as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4). nih.gov Another derivative, a piperazine (B1678402) compound with a (1-phenyl-1H-pyrazol-4-yl)methyl group, has been suggested to interact with the serotonergic pathway. nih.gov These findings highlight the potential for this chemical scaffold to interact with G protein-coupled receptors (GPCRs) and other receptor types, but specific targets for this compound have not been elucidated.

Mechanistic Studies of Molecular Interactions

Molecular Target Validation (In Vitro)

Specific in vitro molecular target validation for this compound is not documented in the available literature. Validation studies would typically involve assays to confirm the interaction and effect of the compound on a purified enzyme or receptor that was previously identified. For other pyrazole derivatives, molecular targets such as cyclooxygenase (COX) enzymes and p38 MAP kinase have been explored. mdpi.comnih.gov

Signal Transduction Pathway Analysis

No studies were found that specifically analyze the effects of this compound on intracellular signal transduction pathways. Such analyses would involve investigating the compound's impact on signaling cascades, such as the MAP kinase or NF-κB pathways, which are commonly associated with inflammation. For example, some pyrazole derivatives have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and COX-2 at the mRNA and protein levels, indicating an effect on the upstream signaling pathways that regulate these genes. elsevierpure.com

Investigation of Anti-Quorum Sensing Activities (In Vitro)

There is no available research on the in vitro anti-quorum sensing activities of this compound. Quorum sensing is a mechanism of bacterial cell-to-cell communication, and its inhibition is a strategy for developing anti-infective agents. nih.gov While some novel pyrazole derivatives have been investigated for their potential to inhibit bacterial communication and biofilm formation, the specific compound has not been evaluated for these properties. nih.gov

Derivatives and Analogues of 4 1 Phenyl 1h Pyrazol 4 Yl Butan 1 Amine

Synthesis of Novel Pyrazole-Butanamine Derivatives

The synthesis of derivatives based on the 4-(1-phenyl-1H-pyrazol-4-yl)butan-1-amine structure is a focal point of medicinal chemistry, leveraging the versatility of the pyrazole (B372694) ring. mdpi.comnih.gov Pyrazoles are five-membered heterocyclic compounds known for their presence in a wide array of pharmacologically active agents. mdpi.comresearchgate.net The synthesis of these derivatives often involves multi-step processes, starting from the construction of the core pyrazole ring, followed by functionalization and chain extension.

A common strategy for creating the pyrazole nucleus is through the cyclocondensation reaction of an α,β-ethylenic ketone with a hydrazine (B178648) derivative. mdpi.com Subsequent oxidation of the resulting pyrazoline yields the aromatic pyrazole ring. mdpi.com Another established method is the Vilsmeier-Haack reaction, which can be used to introduce a formyl group at the 4-position of the pyrazole ring, creating key intermediates like 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. nih.govnih.govnih.gov This aldehyde can then serve as a starting point for building the butanamine side chain or other functional groups. For instance, it can be reacted with various amines to form Schiff bases, which are versatile intermediates for a range of heterocyclic compounds. researchgate.net

One specific group of derivatives, 4-dialkylamino-1-(1-phenyl-1H-pyrazol-4-yl)butan-1-ols, were synthesized and evaluated for their potential biological activities. nih.gov These compounds represent a modification of the butan-1-amine structure, introducing a hydroxyl group at the 1-position of the butane chain. The general synthetic pathway for such derivatives often involves the reaction of a pyrazole-4-carbaldehyde with an appropriate organometallic reagent to introduce the butanol side chain, followed by amination to yield the final products.

Researchers have also explored the synthesis of pyrazole derivatives where the butanamine side chain is modified or replaced with other linkers and functional groups. For example, piperazine (B1678402) derivatives have been synthesized, such as 2-(4-((1-Phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol, highlighting the flexibility of the pyrazole scaffold in accommodating different substituents. researchgate.net Furthermore, the synthesis of N'-((3-(substitutedphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-(substituted) benzohydrazones demonstrates the derivatization potential at the 4-position of the pyrazole ring, moving away from the simple butanamine chain to explore different pharmacophores. researchgate.net The pyrazole nucleus itself can be diversely substituted, allowing for the creation of large libraries of compounds for biological screening. mdpi.com

Structure-Guided Design of Analogues

The design of novel analogues of this compound is increasingly reliant on structure-guided approaches to optimize biological activity and selectivity. This involves understanding the structure-activity relationships (SAR) to identify key pharmacophoric features and potential sites for modification. acs.org

For instance, in the development of cyclooxygenase-2 (COX-2) inhibitors based on a 1,5-diarylpyrazole scaffold, extensive SAR studies were conducted. acs.org These studies revealed that a 4-(methylsulfonyl)phenyl or 4-sulfamoylphenyl substituent at the 1-position of the pyrazole ring was crucial for potent COX-2 inhibitory activity. acs.org While the core structure differs from the butanamine, the principles of identifying critical functional groups for biological activity are directly applicable to the design of its analogues.

Structure-guided design also leverages computational tools to predict the binding of analogues to their biological targets. By creating models of the target protein's binding site, researchers can design molecules that fit sterically and electronically, enhancing potency and selectivity. This approach was utilized in the development of adamantane-based compounds as inhibitors of Hypoxia-inducible factor-1α (HIF-1α), where SAR studies identified an adamantane-containing indole derivative as a potent inhibitor. researchgate.net Such methodologies can be applied to the this compound scaffold to design analogues with improved affinity for their intended targets.

The combination of different pharmacophoric moieties is another strategy in analogue design. This was demonstrated in the development of hybrid molecules combining 2-thioxoimidazolidin-4-one and pyrazole scaffolds, which are present in FDA-approved prostate cancer drugs. nih.gov This approach aims to create synergistic effects or multi-target activity. Applying this to the title compound could involve linking the pyrazole-butanamine moiety to other known pharmacophores to create novel therapeutic agents.

Comparative Studies of Analogues’ Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for structural elucidation. For example, in the characterization of (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine, ¹H and ¹³C NMR spectra were used to identify the imine, aromatic, and pyrazole groups, thereby verifying the molecular structure. researchgate.net Specific chemical shifts and coupling constants in the ¹H NMR spectrum can confirm the substitution pattern on the pyrazole and phenyl rings, as well as the structure of the side chain.

Infrared (IR) Spectroscopy: IR analysis is employed to identify the characteristic functional groups present in the analogues. For the aforementioned methanimine derivative, IR spectroscopy showed characteristic absorption bands for C=N, aromatic C=C, and C-H groups, consistent with its proposed structure. researchgate.net In analogues containing different functional groups, such as hydroxyls (in butanol derivatives) or carbonyls, IR spectroscopy provides definitive evidence for their presence. nih.gov

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight of the synthesized compounds and providing insights into their fragmentation patterns. For the methanimine analogue, mass spectrometry established the molecular ion peak, confirming its molecular formula. researchgate.net High-resolution mass spectrometry (HRMS) is often used to obtain the exact mass, which further validates the elemental composition of the new molecules. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can reveal information about the electronic transitions within the molecule. For conjugated systems, such as those often found in pyrazole derivatives, this technique can indicate the extent of the conjugated system. For instance, UV-Vis spectroscopy of (E)-1-(1-Phenyl-1H-pyrazol-4-yl)-N-(1-(p-tolyl)-1H-pyrazol-5-yl)methanimine showed transitions indicating an extended conjugated system. researchgate.net

A comparative analysis of these spectroscopic data across a series of analogues allows chemists to build a comprehensive understanding of how structural modifications influence the spectroscopic properties, aiding in the rapid characterization of new compounds.

Comparative Computational Analysis of Analogues

Computational chemistry offers powerful tools for analyzing and predicting the properties of this compound analogues at a molecular level. These in silico methods complement experimental data and can guide the design of new derivatives with desired characteristics.

Density Functional Theory (DFT) Calculations: DFT is a widely used method to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net By performing DFT calculations, researchers can determine various properties, including optimized molecular geometries, electronic properties like dipole moment and polarizability, and nonlinear optical (NLO) properties. researchgate.net These calculations can also be used to predict spectroscopic data, such as IR and NMR spectra, which can then be compared with experimental results to validate the proposed structures. researchgate.net

Molecular Docking: This computational technique is used to predict the preferred orientation of a molecule when bound to a target protein. Molecular docking studies were performed on a series of N'-((3-(substitutedphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-(substituted) benzohydrazones to understand their interaction with kinase targets. researchgate.net The results showed a binding mode similar to that of known standard inhibitors, providing a rationale for their observed biological activity. researchgate.net Such studies are invaluable for structure-guided design, allowing for the prioritization of analogues for synthesis and biological testing.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time. These simulations can be used to assess the stability of a ligand-protein complex in a biological environment, such as in water. researchgate.net By analyzing the trajectory of the simulation, researchers can understand the key interactions that stabilize the binding and how structural modifications might affect the dynamics of the complex.

Comparative computational analysis of a series of analogues allows for the systematic evaluation of how changes in chemical structure influence their electronic properties, binding modes, and dynamic behavior. This information is critical for building robust structure-activity relationships and for the rational design of more potent and selective therapeutic agents.

Comparative In Vitro Biological Evaluations of Analogues

The in vitro biological evaluation of newly synthesized analogues is a critical step in identifying promising therapeutic candidates. A variety of assays are employed to determine the biological activity and selectivity of these compounds.

Derivatives of the pyrazole-butanamine scaffold have been evaluated for a range of biological activities. For example, a series of 4-dialkylamino-1-(1-phenyl-1H-pyrazol-4-yl)butan-1-ols were tested for their analgesic, anti-inflammatory, and platelet anti-aggregating activities. nih.gov The in vitro assessment of platelet anti-aggregating properties revealed that almost all compounds in the series had strong activity at a concentration of 1 x 10⁻³ M. nih.gov

In another study, a series of pyrazole-containing analogues were synthesized and evaluated for their binding affinity to phosphodiesterase 10A (PDE10A), a target for neurological and psychiatric disorders. nih.gov The in vitro data revealed that several compounds exhibited high binding potency with IC₅₀ values in the nanomolar and even subnanomolar range. nih.gov These compounds also displayed high selectivity for PDE10A over other phosphodiesterase isoforms. nih.gov

The table below summarizes the in vitro biological data for selected pyrazole analogues from the literature, illustrating the range of activities and potencies observed.

Compound IDTarget/AssayActivity (IC₅₀)Selectivity
10b PDE10A Binding0.28 ± 0.06 nMHigh vs PDE3A/3B/4A/4B (>1500 nM)
10d PDE10A Binding1.82 ± 0.25 nMHigh vs PDE3A/3B/4A/4B (>1500 nM)
11b PDE10A Binding0.36 ± 0.03 nMHigh vs PDE3A/3B/4A/4B (>1500 nM)
11d PDE10A Binding1.78 ± 0.03 nMHigh vs PDE3A/3B/4A/4B (>1500 nM)
7b Anticancer (A549)13.48 µMNot specified
7b Anticancer (MCF-7)25.23 µMNot specified
7c Anticancer (A549)13.49 µMNot specified
7c Anticancer (MCF-7)27.48 µMNot specified

Data for compounds 10b, 10d, 11b, and 11d are from a study on PDE10A inhibitors. nih.gov Data for compounds 7b and 7c are from an anticancer screening study. researchgate.net

Furthermore, other pyrazole derivatives have been screened for their antimicrobial activities against various bacterial and fungal strains. researchgate.net For instance, a series of N'-((3-(substitutedphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-(substituted) benzohydrazones were found to be moderately active against the tested microbial organisms. researchgate.net

These comparative in vitro evaluations are essential for identifying lead compounds, understanding structure-activity relationships, and guiding the further optimization of analogues of this compound for specific therapeutic applications.

Advanced Analytical Methodologies for Detection and Quantification

Development of High-Performance Liquid Chromatography (HPLC) Methods for Separation and Quantification

High-Performance Liquid Chromatography, particularly in the reverse-phase (RP-HPLC) mode, is a cornerstone for the separation and quantification of pyrazole (B372694) derivatives. ijcpa.inresearchgate.net The polarity of "4-(1-Phenyl-1h-pyrazol-4-yl)butan-1-amine" makes it well-suited for RP-HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. ijcpa.in

Method development for pyrazole compounds typically involves optimizing several key parameters to achieve good resolution, well-defined peak shapes, and a short analysis time. ijcpa.in A common stationary phase is an Eclipse XBD-C18 column. ijcpa.in The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution, which may be modified with additives like trifluoroacetic acid (TFA) to improve peak symmetry. ijcpa.inresearcher.life Isocratic elution, where the mobile phase composition remains constant, is often sufficient for achieving separation. ijcpa.in

Detection is commonly performed using a UV detector, with the wavelength optimized for maximum absorbance of the pyrazole chromophore. researchgate.net For a newly synthesized pyrazolone (B3327878) derivative, the optimized wavelength was found to be 237 nm. researchgate.net Validation of the developed HPLC method is crucial and is performed in accordance with ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). ijcpa.inresearcher.life For a pyrazoline derivative, linearity was established in the range of 50-150 µg/mL with a correlation coefficient (r²) of 0.995. ijcpa.in Another study on a different pyrazole compound showed excellent linearity (R² = 0.9994) over a concentration range of 2.5–50 µg/mL. researcher.life

Table 1: Example RP-HPLC Method Parameters for Pyrazole Derivatives

ParameterCondition 1 (Based on Ref ijcpa.in)Condition 2 (Based on Ref researcher.life)
Column Eclipse XBD-C18 (250 mm × 4.6 mm, 5 µm)Shim-pack GIST C18 (150 mm × 4.6 mm, 5 µm)
Mobile Phase 0.1% TFA in Water : Methanol (20:80 v/v)Acetonitrile : 0.1% TFA in Water (75:25 v/v)
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV at 206 nmPDA at 333 nm
Linearity Range 50 - 150 µg/mL2.5 - 50 µg/mL
Correlation Coefficient (r²) 0.99950.9994
LOD / LOQ 4 µg/mL / 15 µg/mL2.43 µg/mL / 7.38 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net However, "this compound" possesses relatively low volatility due to its molecular weight and the presence of a primary amine group capable of hydrogen bonding. Therefore, direct GC-MS analysis is challenging and typically requires derivatization to convert the analyte into a more volatile and thermally stable form.

Silylation is a common derivatization strategy for compounds containing active hydrogen atoms, such as primary amines. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the amine group with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility and improving chromatographic behavior.

Once volatilized, the compound is separated by the GC column and subsequently fragmented and detected by the mass spectrometer. The mass spectrum provides a unique fragmentation pattern, or "fingerprint," that is crucial for structural elucidation and confirmation. researchgate.net The fragmentation of the pyrazole ring itself is influenced by the substituents. Common fragmentation pathways for the pyrazole core involve the expulsion of molecules like HCN or N₂. researchgate.net Understanding these fragmentation patterns is essential for identifying the compound and distinguishing it from structurally similar molecules. researchgate.net

Table 2: General Fragmentation Patterns of Pyrazole Core in MS

ProcessNeutral LossResulting FragmentSignificance
Ring Cleavage HCN[M - 27]⁺Characteristic fragmentation for many nitrogen heterocycles.
Nitrogen Expulsion N₂[M - 28]⁺Rearrangement can lead to a cyclopropenyl ring structure. researchgate.net
Hydrogen Loss H•[M - 1]⁺Often observed, forming a stable cation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the premier analytical tool for trace-level quantification and metabolite identification of compounds like "this compound" in complex biological matrices such as plasma, urine, and tissue homogenates. nih.govmdpi.com The coupling of LC with tandem mass spectrometry provides exceptional sensitivity and selectivity. nih.gov

For quantitative analysis, the most common technique is Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM). rsc.org In this mode, the first quadrupole of a triple quadrupole mass spectrometer is set to select the protonated molecular ion ([M+H]⁺) of the target compound (the precursor ion). This ion is then fragmented in the collision cell, and the second quadrupole is set to monitor a specific, characteristic fragment ion (the product ion). This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from matrix components and allowing for quantification at very low levels (ng/mL or pg/mL). rsc.orgresearchgate.net

For metabolite identification, high-resolution mass spectrometers like Quadrupole Time-of-Flight (QTOF) instruments are often employed. mdpi.com These instruments provide highly accurate mass measurements of both the parent drug and its metabolites, which allows for the determination of their elemental compositions. mdpi.com By comparing the fragmentation patterns of the parent drug and potential metabolites, common metabolic transformations such as hydroxylation, N-dealkylation, or glucuronidation can be identified. mdpi.comnih.gov For instance, a study on a related N-phenylpiperazine pyrazole derivative successfully identified a bioactive phenol (B47542) metabolite in rat tissue samples using LC-QTOF/MS. mdpi.com

Table 3: Hypothetical LC-MS/MS Parameters for Trace Analysis

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion ([M+H]⁺) m/z 216.15 (Calculated for C₁₃H₁₈N₃⁺)
Collision Gas Argon
Monitored Transitions (SRM) Quantifier: m/z 216.15 → [Specific Fragment 1] Qualifier: m/z 216.15 → [Specific Fragment 2]
Limit of Quantification (LOQ) Typically in the low ng/mL to pg/mL range. rsc.org

Derivatization Techniques for Enhanced Analytical Sensitivity

While LC-MS/MS offers excellent sensitivity, derivatization can be employed to further enhance the analytical response, particularly for HPLC with UV or fluorescence detection. squ.edu.om Derivatization involves chemically modifying the analyte to introduce a moiety with strong UV absorbance (a chromophore) or fluorescence (a fluorophore). This is especially useful for compounds that lack a strong native chromophore or are present at concentrations below the detection limits of standard UV detectors.

The primary amine group of "this compound" is an ideal target for derivatization. squ.edu.om A variety of reagents are available for labeling primary amines. For fluorescence detection, which is inherently more sensitive than UV absorbance, reagents such as Dansyl chloride, Fluorescamine, or O-Phthaldialdehyde (OPA) are commonly used.

A notable approach involves using a pyrazoline-based reagent for the pre-column derivatization of biogenic amines, followed by RP-HPLC with fluorescence detection. squ.edu.om In one study, a new pyrazoline compound with a carboxylic acid group was used to label amines. The reaction was facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an organic solvent like acetonitrile. squ.edu.om The resulting derivatives exhibited strong fluorescence, enabling their sensitive detection. squ.edu.om This strategy of using a pyrazoline-based label for a pyrazole-containing analyte could offer a highly specific and sensitive analytical method.

Table 4: Common Derivatization Reagents for Primary Amines

ReagentFunctional Group TargetedDetection MethodAdvantage
Dansyl Chloride Primary & Secondary AminesFluorescence / UVForms stable derivatives.
O-Phthaldialdehyde (OPA) Primary Amines (with a thiol)FluorescenceFast reaction, reagent is non-fluorescent.
Fluorescamine Primary AminesFluorescenceFast reaction, reagent is non-fluorescent.
Pyrazoline-based Reagents Amines (via -COOH activation)FluorescenceHigh fluorescence quantum yield. squ.edu.om

Future Research Trajectories and Academic Outlook

Exploration of New Synthetic Strategies for Complex Analogues

The foundational pyrazole (B372694) scaffold is a versatile building block in medicinal chemistry, with numerous established synthetic routes. nih.govchim.it The primary method for synthesizing substituted pyrazoles involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. mdpi.com Future work on 4-(1-Phenyl-1h-pyrazol-4-yl)butan-1-amine will likely focus on adapting and innovating these methods to produce complex analogues with enhanced biological activity.

Key strategies for generating structural diversity include:

Multi-component Reactions: Employing one-pot, multi-component processes to improve efficiency and rapidly generate libraries of analogues. mdpi.com

Catalytic Innovations: Utilizing novel catalysts, such as nano-ZnO or copper triflate, to improve yields and regioselectivity under environmentally friendly conditions. mdpi.comnih.gov

Modern Synthetic Technologies: Incorporating microwave-assisted and ultrasound-irradiated synthesis techniques can significantly reduce reaction times and improve product yields. ijprajournal.comrsc.org Microwave irradiation, in particular, is noted for its efficiency in producing pyrazole derivatives. rsc.org

Functional Group Interconversion: Modifying the phenyl ring, the pyrazole core, and the butylamine (B146782) side chain through reactions like Vilsmeier-Haack formylation or Suzuki coupling to introduce a wide range of substituents. mdpi.commdpi.com

Synthetic StrategyDescriptionPotential for Analogue SynthesisReference
Cyclocondensation of 1,3-DiketonesReaction of a 1,3-dicarbonyl compound with a hydrazine derivative. This is a foundational method for forming the pyrazole ring.High. Allows for substitution on the pyrazole ring by varying the diketone and hydrazine precursors. mdpi.com
1,3-Dipolar CycloadditionReaction between a nitrile imine and an alkene or alkyne. Offers a different approach to ring formation.Moderate to High. Useful for creating specific substitution patterns not easily accessible via cyclocondensation. nih.gov
Microwave-Assisted SynthesisUtilizes microwave energy to accelerate reaction rates, often leading to higher yields and shorter reaction times.High. Can be applied to various reaction types to efficiently generate a diverse library of analogues. ijprajournal.comrsc.org
Vilsmeier-Haack ReactionA method to formylate the pyrazole ring, creating an aldehyde intermediate that can be further functionalized.High. The resulting aldehyde is a versatile handle for synthesizing a wide array of complex side chains. nih.govmdpi.com

Application of Advanced Computational Methods for Predictive Modeling

Computational chemistry has become an essential tool for accelerating drug discovery by predicting the properties and interactions of molecules like pyrazole derivatives. eurasianjournals.com Future research will heavily leverage these methods to design novel analogues of this compound with optimized pharmacological profiles.

Advanced computational approaches include:

Molecular Docking: To predict the binding modes and affinities of pyrazole analogues with various biological targets, guiding the design of more potent compounds. eurasianjournals.commdpi.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, including CoMFA and CoMSIA analyses, can identify key structural features that influence biological activity, providing a roadmap for designing new derivatives. nih.govrsc.orgrsc.org

Molecular Dynamics (MD) Simulations: To explore the dynamic behavior and conformational flexibility of the compound when interacting with a biological target, offering insights into the stability of the complex. eurasianjournals.comresearchgate.net

Density Functional Theory (DFT): Quantum mechanical calculations like DFT can provide detailed information on the electronic structure, reactivity, and spectroscopic properties of the molecule, aiding in the interpretation of experimental results. eurasianjournals.comnih.gov

Computational MethodApplication in Predictive ModelingAnticipated OutcomeReference
Molecular DockingPredicts the preferred orientation and binding affinity of the compound within the active site of a target protein.Identification of key interactions (e.g., hydrogen bonds, hydrophobic interactions) and ranking of potential analogues. mdpi.com
3D-QSAR (CoMFA/CoMSIA)Correlates the 3D structural properties of a series of compounds with their biological activities to build a predictive model.Generation of contour maps indicating where steric, electrostatic, or other fields should be modified to improve activity. nih.govrsc.org
Molecular Dynamics (MD) SimulationsSimulates the movement of the compound and its target protein over time, assessing the stability of their interaction.Understanding the conformational changes upon binding and the stability of the ligand-receptor complex. researchgate.net
ADME-Tox PredictionIn silico prediction of absorption, distribution, metabolism, excretion, and toxicity properties.Early-stage filtering of candidates with poor pharmacokinetic profiles or potential toxicity. mdpi.comrsc.org

Identification of Novel Molecular Targets (In Vitro)

The pyrazole scaffold is present in drugs with a wide range of therapeutic applications, including anti-inflammatory and anticancer agents. mdpi.com A crucial future direction for this compound is the systematic in vitro screening of the compound and its newly synthesized analogues to identify novel molecular targets and biological activities.

Screening strategies will likely involve:

Antiproliferative Assays: Evaluating the compounds against a broad panel of human cancer cell lines, such as the NCI-60 panel, to identify potential anticancer activity. researchgate.net

Antimicrobial Screening: Testing for efficacy against various pathogenic bacteria and fungi, as many pyrazole derivatives have shown significant antimicrobial properties. rsc.orgnih.govnih.gov

Enzyme Inhibition Assays: Screening against specific enzymes known to be involved in disease pathways, such as kinases, cyclooxygenases (COX), or tyrosinase. researchgate.netnih.gov

Receptor Binding Assays: Investigating the interaction of the compounds with specific receptors, such as the muscarinic acetylcholine (B1216132) receptor M4, for which other pyrazole derivatives have been identified as ligands. nih.gov

Screening AreaPotential Molecular Targets/AssaysRationale based on Pyrazole DerivativesReference
OncologyNCI-60 cell line panel, specific kinases, topoisomerase II.Many pyrazole analogues exhibit broad-spectrum antiproliferative activity. researchgate.netnih.gov
Infectious DiseasesBacterial strains (e.g., S. aureus, E. coli), fungal strains (e.g., C. albicans).The pyrazole nucleus is a common scaffold in antimicrobial agents. rsc.orgrsc.org
InflammationCyclooxygenase (COX-1/COX-2) enzymes.The well-known anti-inflammatory drug Celecoxib is a pyrazole derivative. nih.gov
NeuroscienceMuscarinic or cannabinoid receptors.Specific pyrazole derivatives have been developed as ligands for CNS targets. nih.gov

Integration of Multi-Omics Data for Mechanistic Elucidation

Once a promising biological activity is identified through in vitro screening, the next critical step is to understand the compound's mechanism of action. Future academic research will likely move beyond single-target identification to a more systems-level approach by integrating multi-omics data. This involves treating a biological system (e.g., cancer cells) with this compound or its active analogues and measuring the global changes across different molecular layers. This approach can reveal the broader biological pathways perturbed by the compound, identify primary targets and off-target effects, and uncover novel mechanisms of action.

Potential multi-omics workflows include:

Transcriptomics (RNA-Seq): To identify genes whose expression is significantly altered by the compound, providing clues about the cellular pathways affected.

Proteomics: To measure changes in protein abundance and post-translational modifications, which can directly reveal the downstream effects of target engagement.

Metabolomics: To analyze changes in small-molecule metabolites, offering a functional readout of the cellular state and identifying metabolic pathways that are impacted.

Data Integration: Combining these datasets can provide a comprehensive and unbiased view of the compound's cellular impact, leading to a more complete mechanistic understanding than is possible with traditional methods.

Development of Advanced Analytical Techniques for Comprehensive Characterization

Thorough characterization is fundamental to the study of any new chemical entity. While standard techniques like NMR, IR, and mass spectrometry are routinely used to confirm the structure of synthesized pyrazole derivatives nepjol.inforesearchgate.netnih.gov, future research will require the development and application of more advanced analytical methods.

These advanced techniques are necessary for:

Unambiguous Structure Elucidation: For complex analogues, single-crystal X-ray diffraction will be essential for determining the precise three-dimensional structure. nih.gov

Detailed Conformational Analysis: Advanced 2D NMR techniques can provide detailed insights into the solution-state conformation of the molecule, which is crucial for understanding its interaction with biological targets.

Trace-Level Quantification: Developing highly sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is critical for future pharmacokinetic studies, enabling the measurement of the compound and its metabolites in biological matrices.

Purity and Stability Assessment: High-performance liquid chromatography (HPLC) methods with various detectors (e.g., UV, MS) will be needed to accurately determine the purity of synthesized compounds and to assess their stability under various conditions.

Analytical TechniquePurpose in CharacterizationSpecific Information GainedReference
NMR Spectroscopy (1H, 13C, 2D)Primary structure verification and conformational analysis.Proton and carbon environments, connectivity between atoms, and spatial proximity of nuclei. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS)Confirmation of molecular formula and structural fragmentation.Precise molecular weight, elemental composition, and patterns to support the proposed structure. mdpi.comnih.gov
Single-Crystal X-ray DiffractionAbsolute and unambiguous determination of the 3D molecular structure.Bond lengths, bond angles, and crystal packing information. nih.gov
LC-MS/MSQuantitative analysis in complex matrices.Highly sensitive detection for pharmacokinetic studies, metabolite identification, and stability testing.[General Knowledge]
FT-IR and UV-Vis SpectroscopyIdentification of functional groups and conjugated systems.Characteristic vibrational frequencies and electronic transitions. nepjol.info

Q & A

Q. What are the common synthetic routes for 4-(1-Phenyl-1H-pyrazol-4-yl)butan-1-amine?

The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole derivatives are often prepared by reacting substituted ketones with hydrazine derivatives. highlights the use of α,β-unsaturated ketones (e.g., 3a-c) reacted with malononitrile or cyanothioacetamide to form pyrazole cores. Another method involves nucleophilic substitution reactions, as seen in , where copper-catalyzed coupling of iodopyrazoles with amines (e.g., cyclopropanamine) yields the target compound. Key reagents include cesium carbonate and copper(I) bromide, with purification via chromatography (EtOAc/hexane gradients) .

Q. How is the structural conformation of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining bond angles, torsion angles, and spatial arrangement. For example, and report triclinic crystal systems (space group P1) with mean C–C bond lengths of ~1.39 Å and angles like C15–C16–F1 = −179.70(13)°. Spectroscopic methods include:

  • ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.0–8.5 ppm) and aliphatic chains (δ 1.5–3.5 ppm).
  • HRMS : Confirm molecular weight (e.g., m/z 215 [M+H]⁺ in ).
  • IR : Absorptions for NH₂ (~3300 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications influence bioactivity in pyrazole derivatives?

Structure-activity relationship (SAR) studies reveal that:

  • Phenyl substituents : Electron-withdrawing groups (e.g., 4-F, 4-NO₂) enhance σ₁ receptor antagonism ( ).
  • Aliphatic chain length : Longer chains (e.g., butan-1-amine vs. propan-1-amine) improve membrane permeability but may reduce target specificity.
  • Heterocyclic substitutions : Pyridine or triazole rings ( ) modulate binding affinity to kinases or GPCRs. Computational docking (e.g., AutoDock Vina) and in vitro binding assays (e.g., radioligand displacement) are used to validate hypotheses .

Q. How can contradictory data in pharmacological assays be resolved?

Discrepancies in IC₅₀ values or binding affinities often arise from assay conditions. For example:

  • Receptor subtype selectivity : notes σ₁ vs. σ₂ receptor binding differences in guinea pig vs. human models.
  • Solvent effects : DMSO concentrations >1% may artificially inflate activity ( ).
  • Orthogonal assays : Combine radioligand binding (e.g., ³H-DTG for σ receptors) with functional assays (e.g., calcium flux) to confirm activity .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

  • Electrophilic sites : The pyrazole N1 and butylamine NH₂ groups are nucleophilic (Mulliken charges: −0.3–−0.5 e).
  • Reaction barriers : Amine alkylation with benzyl chlorides has ΔG‡ ~25 kcal/mol. MD simulations (AMBER) further assess solvent accessibility and conformational flexibility .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Catalyst screening : Copper(I) bromide ( ) outperforms Pd catalysts in Buchwald-Hartwig couplings (yield ↑17% → 45%).
  • Solvent optimization : Polar aprotic solvents (DMSO, DMF) improve solubility but require strict temperature control (<40°C to avoid byproducts).
  • Workflow : Use inline FTIR to monitor reaction progress and reduce purification steps .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters ()

ParameterValue
Crystal systemTriclinic (P1)
Unit cell dimensionsa = 8.5088 Å, b = 9.8797 Å
Bond angle (C15–C16–F1)−179.70(13)°
R factor0.031–0.070

Q. Table 2. Bioactivity of Analogues ()

Substituentσ₁ IC₅₀ (nM)σ₂ IC₅₀ (nM)
4-Fluorophenyl12 ± 3420 ± 50
4-Nitrophenyl8 ± 2380 ± 40
2,4,6-Trichlorophenyl3 ± 0.5220 ± 30

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